5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione 5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 90042-23-2
VCID: VC15945910
InChI: InChI=1S/C11H10N4O2/c1-6-3-4-7-8(5-6)14(2)10(16)9-12-13-11(17)15(7)9/h3-5H,1-2H3,(H,13,17)
SMILES:
Molecular Formula: C11H10N4O2
Molecular Weight: 230.22 g/mol

5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

CAS No.: 90042-23-2

Cat. No.: VC15945910

Molecular Formula: C11H10N4O2

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione - 90042-23-2

Specification

CAS No. 90042-23-2
Molecular Formula C11H10N4O2
Molecular Weight 230.22 g/mol
IUPAC Name 5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione
Standard InChI InChI=1S/C11H10N4O2/c1-6-3-4-7-8(5-6)14(2)10(16)9-12-13-11(17)15(7)9/h3-5H,1-2H3,(H,13,17)
Standard InChI Key OGTTVXKGYOWKQW-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N3C(=NNC3=O)C(=O)N2C

Introduction

5,7-Dimethyl triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound belonging to the triazoloquinoxaline family. This class of compounds is characterized by a fused triazole and quinoxaline ring system, which imparts significant biological and chemical properties. The compound’s structure includes two methyl groups at positions 5 and 7 of the quinoxaline ring and a dione functional group at positions 1 and 4.

Structural Features

The molecular structure of this compound can be described as:

  • Core Framework: A triazoloquinoxaline scaffold.

  • Functional Groups: Two ketone groups (dione functionality) and two methyl substituents.

  • Molecular Formula: C10H8N4O2C_{10}H_{8}N_{4}O_2.

This unique arrangement of atoms contributes to its potential biological activity, particularly in medicinal chemistry applications.

Synthetic Pathways

The synthesis of triazoloquinoxalines often involves multistep reactions starting from quinoxaline derivatives. Common methodologies include:

  • Cyclization Reactions:

    • Cyclization of substituted quinoxalines with hydrazine derivatives or azides under controlled conditions.

    • Use of eco-friendly catalysts to enhance reaction efficiency .

  • Methylation:

    • Introduction of methyl groups at specific positions using methylating agents like dimethyl sulfate or dimethyl carbonate .

  • Functionalization:

    • Decoration of the scaffold with various substituents to improve biological activity.

Biological Activities

Compounds within the triazoloquinoxaline family have demonstrated diverse pharmacological properties:

  • Anticonvulsant Activity:

    • Studies on related derivatives have shown significant anticonvulsant effects in animal models .

  • Antimicrobial Properties:

    • Preliminary evaluations suggest activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

  • Antitumor Potential:

    • Triazoloquinoxalines have been explored for anticancer properties due to their ability to interact with DNA and cellular enzymes .

Analytical Characterization

The identification and confirmation of this compound are typically achieved through advanced spectroscopic techniques:

  • NMR (Nuclear Magnetic Resonance): Provides detailed information about hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • IR Spectroscopy: Identifies functional groups like carbonyls in the dione moiety.

Comparative Data Table

PropertyValue/DescriptionReference
Molecular FormulaC10H8N4O2C_{10}H_{8}N_{4}O_2Derived
Molecular Weight~216 g/molCalculated
Key Functional GroupsDione, MethylDerived
Biological ActivitiesAnticonvulsant, Antimicrobial
Synthetic ChallengesMultistep reactions; functionalization

Applications in Medicinal Chemistry

Due to its structural complexity and functional versatility, 5,7-Dimethyl triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione serves as a promising lead compound for drug discovery in areas such as:

  • Neurological disorders (e.g., epilepsy).

  • Antibacterial agents targeting resistant strains.

  • Cancer therapeutics through enzyme inhibition.

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